molecular formula C15H17N3O B4568379 1-Cyclopentyl-3-quinolin-3-ylurea

1-Cyclopentyl-3-quinolin-3-ylurea

Cat. No.: B4568379
M. Wt: 255.31 g/mol
InChI Key: RXQFXEJFMYUCDU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-quinolin-3-ylurea is a urea-based compound featuring a cyclopentyl group attached to the urea nitrogen and a quinolin-3-yl moiety. Its molecular formula is C₁₅H₁₇N₃O, with a molecular weight of 255.32 g/mol. Urea derivatives are commonly explored for their pharmacological properties, including kinase inhibition and enzyme modulation .

Properties

IUPAC Name

1-cyclopentyl-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-12-6-2-3-7-12)18-13-9-11-5-1-4-8-14(11)16-10-13/h1,4-5,8-10,12H,2-3,6-7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQFXEJFMYUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-quinolin-3-ylurea typically involves the reaction of quinoline derivatives with cyclopentyl isocyanate. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The process can be catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the urea linkage.

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-quinolin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. For example, halogenation can be achieved using halogenating agents like bromine or chlorine, while nucleophilic substitution can be facilitated by reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives.

Scientific Research Applications

1-Cyclopentyl-3-quinolin-3-ylurea has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to explore new synthetic pathways.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-quinolin-3-ylurea involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death.

The pathways involved in the compound’s mechanism of action may include the inhibition of DNA synthesis, induction of oxidative stress, and interference with signal transduction pathways. These effects contribute to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs include derivatives with variations in the quinoline ring, substituent groups, or urea linkage modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
1-Cyclopentyl-3-quinolin-3-ylurea C₁₅H₁₇N₃O Cyclopentyl, Quinolin-3-yl 255.32 Urea linker, aromatic quinoline
SGC707 (1-Isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-yl-ethyl)-urea) C₁₆H₁₈N₄O₂ Isoquinolin-6-yl, Pyrrolidinyl 298.34 Isoquinoline core, pyrrolidinone substituent
1-{2-[1-(Aminomethyl)cyclohexyl]ethyl}-3-isoquinolin-6-ylurea C₁₉H₂₆N₄O Cyclohexyl-aminomethyl, Isoquinolin-6-yl 326.44 Aminomethyl-cyclohexyl, extended alkyl chain
1-(2-Chloroquinolin-3-yl)ethanone C₁₁H₈ClNO Chloro, Acetophenone 205.64 Chlorinated quinoline, ketone group

Functional Group Impact on Properties

  • Quinoline vs. Isoquinoline Positioning: The substitution at the quinolin-3-yl position (target compound) versus isoquinolin-6-yl (SGC707) alters electronic distribution and binding interactions. Isoquinoline’s fused ring system may enhance rigidity and selectivity for certain targets .
  • Cyclopentyl vs. Cyclohexyl-aminomethyl substitution () introduces hydrogen-bonding capability but may increase metabolic instability .
  • Urea Linker vs. Ketone: The urea group in this compound enables hydrogen bonding with biological targets, unlike the ketone in 1-(2-chloroquinolin-3-yl)ethanone, which relies on hydrophobic interactions .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability: The absence of halogens (cf. 1-(2-chloroquinolin-3-yl)ethanone) may reduce cytochrome P450-mediated metabolism, extending half-life .
  • Binding Affinity: Urea derivatives like SGC707 exhibit enhanced kinase inhibition due to the pyrrolidinone group’s ability to occupy hydrophobic pockets in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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